Cas no 124703-78-2 (6-Ethylpyrimidin-4-ol)

6-Ethylpyrimidin-4-ol structure
6-Ethylpyrimidin-4-ol structure
Product Name:6-Ethylpyrimidin-4-ol
CAS No:124703-78-2
MF:C6H8N2O
MW:124.1405210495
MDL:MFCD20501872
CID:822829
PubChem ID:135407688
Update Time:2025-07-21

6-Ethylpyrimidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 6-Ethylpyrimidin-4-ol
    • 6-ethyl-1H-pyrimidin-4-one
    • 6-ethyl-4(3H)-Pyrimidinone
    • 6-ethylpyrimidin-4(1H)-one
    • 6-Ethylpyrimidin-4(3H)-one
    • 6-ethyl-4-pyrimidinol(SALTDATA: FREE)
    • 6-Ethyl-4-pyrimidinol
    • 4-Hydroxy-6-ethylpyrimidine
    • 4(1H)-Pyrimidinone, 6-ethyl- (9CI)
    • CS-0018881
    • 4(1H)-Pyrimidinone, 6-ethyl-
    • DTXSID90456451
    • SY042881
    • 4-Ethyl-6-hydroxypyrimidine
    • 4-hydroxy-6-ethyl pyrimidine
    • Z798251110
    • MFCD09909797
    • 4-Hydroxy-6-ethylpyrimidine;6-Ethyl-4-pyrimidinol
    • AKOS005207211
    • SCHEMBL503382
    • DS-3456
    • F13915
    • AB54953
    • 4-ethyl-1H-pyrimidin-6-one
    • EN300-53291
    • F1967-0477
    • 6-ETHYL-4-HYDROXYPYRIMIDINE
    • ZEA70378
    • AKOS010485506
    • J-518691
    • DB-010265
    • 6-Ethyl-3H-pyrimidin-4-one
    • SWJOGZCZSPXIJG-UHFFFAOYSA-N
    • 124703-78-2
    • 4(3H)-Pyrimidinone, 6-ethyl-
    • MDL: MFCD20501872
    • Inchi: 1S/C6H8N2O/c1-2-5-3-6(9)8-4-7-5/h3-4H,2H2,1H3,(H,7,8,9)
    • InChI Key: SWJOGZCZSPXIJG-UHFFFAOYSA-N
    • SMILES: O=C1C=C(CC)N=CN1

Computed Properties

  • Exact Mass: 124.06374
  • Monoisotopic Mass: 124.063662883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 41.5Ų

Experimental Properties

  • Color/Form: No data avaiable
  • Density: No data available
  • Melting Point: No data available
  • Boiling Point: 209.242℃ at 760 mmHg
  • Flash Point: No data available
  • PSA: 41.46
  • LogP: 0.74460
  • Vapor Pressure: No data available

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6-Ethylpyrimidin-4-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:124703-78-2)6-Ethylpyrimidin-4-ol
Order Number:A890369
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:32
Price ($):175.0
Email:sales@amadischem.com

Additional information on 6-Ethylpyrimidin-4-ol

Professional Introduction to Compound with CAS No 124703-78-2 and Product Name 6-Ethylpyrimidin-4-ol

6-Ethylpyrimidin-4-ol, identified by the Chemical Abstracts Service registry number CAS No 124703-78-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic compound belongs to the pyrimidine family, a class of molecules widely recognized for their diverse biological activities and pharmaceutical applications. The structural framework of 6-Ethylpyrimidin-4-ol consists of a six-membered aromatic ring containing two nitrogen atoms, with an ethyl substituent at the 6-position and a hydroxyl group at the 4-position. Such structural features make it a versatile scaffold for further chemical modifications and functionalization, enabling its exploration in various therapeutic contexts.

The compound's unique structural attributes have positioned it as a valuable intermediate in the synthesis of more complex pharmacophores. Recent advancements in medicinal chemistry have highlighted the potential of pyrimidine derivatives in addressing a range of therapeutic challenges, particularly in oncology, antiviral, and anti-inflammatory applications. The hydroxyl group in 6-Ethylpyrimidin-4-ol provides a reactive site for further derivatization, allowing chemists to introduce additional functional groups that can modulate the compound's biological activity. This flexibility has been exploited in the development of novel drug candidates targeting specific disease pathways.

In the realm of oncology research, pyrimidine-based compounds have garnered considerable attention due to their ability to interfere with critical cellular processes such as DNA replication and transcription. 6-Ethylpyrimidin-4-ol has been investigated as a precursor in the synthesis of kinase inhibitors, which play a pivotal role in disrupting cancer cell proliferation. Studies have demonstrated that modifications to the pyrimidine core can enhance binding affinity to target enzymes, leading to more potent and selective therapeutic agents. The ethyl substituent at the 6-position has been shown to influence solubility and metabolic stability, factors that are crucial for drug efficacy and pharmacokinetics.

Beyond oncology, 6-Ethylpyrimidin-4-ol has shown promise in antiviral research. Pyrimidine derivatives are known to mimic natural nucleobases, making them effective inhibitors of viral polymerases. The hydroxyl group at the 4-position can be strategically modified to improve interactions with viral enzymes, thereby reducing viral replication. Recent studies have explored the use of 6-Ethylpyrimidin-4-ol derivatives as inhibitors of RNA-dependent RNA polymerases in viruses such as influenza and coronaviruses. These investigations highlight the compound's potential as a building block for developing antiviral therapies against emerging pathogens.

The anti-inflammatory applications of 6-Ethylpyrimidin-4-ol have also been explored. Pyrimidine-based molecules can modulate inflammatory pathways by interacting with receptors and enzymes involved in immune responses. For instance, certain derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain mediation. The structural versatility of 6-Ethylpyrimidin-4-ol allows for the design of compounds that selectively target inflammatory mediators without eliciting significant side effects. This has opened up new avenues for developing treatments for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 6-Ethylpyrimidin-4-ol involves multi-step organic transformations that highlight its synthetic utility. One common synthetic route begins with the condensation of ethyl acetoacetate with guanidine hydrochloride under basic conditions to form ethyl 2-hydroxypyrimidinecarboxylate. Subsequent reduction followed by ethylation at the 6-position yields 6-Ethylpyrimidin-4-ol. This method leverages readily available starting materials and well-established reaction protocols, making it suitable for both laboratory-scale preparations and industrial production.

The compound's chemical properties make it amenable to further functionalization through various coupling reactions such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Heck reactions. These transformations enable the introduction of aryl, alkynyl, or amino groups at different positions on the pyrimidine ring, expanding its pharmacological profile. For example, arylated derivatives have been investigated for their antimicrobial properties, while amino-substituted analogs have shown potential as protease inhibitors.

In conclusion,6-Ethylpyrimidin-4-ol (CAS No 124703-78-2) represents a structurally intriguing compound with broad applications in pharmaceutical research. Its role as a versatile intermediate underscores its importance in developing novel therapeutics targeting cancer, viruses, and inflammation. The ongoing exploration of its derivatives continues to yield promising candidates for clinical evaluation. As synthetic methodologies advance and computational techniques enhance drug design processes,6-Ethylpyrimidin-4-ol is poised to remain a cornerstone in medicinal chemistry innovation.

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Amadis Chemical Company Limited
(CAS:124703-78-2)6-Ethylpyrimidin-4-ol
A890369
Purity:99%
Quantity:5g
Price ($):175.0
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